2-amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: is a bicyclic heterocyclic compound with an intriguing structure. Let’s break it down:
Bicyclic: It contains two fused rings, which gives it a unique shape.
Heterocyclic: It includes atoms other than carbon in its ring structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. Here are some key methods:
Multicomponent Synthesis: Starting from pyridine and pyrimidine derivatives, researchers have developed various pathways to construct the pyrido[4,3-d]pyrimidine moiety.
Chlorination, Amination, and Heterocyclization: By sequentially chlorinating, aminating, and heterocyclizing 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic acid and 2-methylpropanoic acid, 4-amino-substituted pyrimidines can be synthesized.
Industrial Production:: While not widely used industrially, this compound serves as a valuable starting material for the synthesis of tetrahydropteroic acid derivatives.
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions occur at specific positions.
Other Transformations: Explore its reactivity with various reagents.
Major Products:: The products depend on the specific reaction conditions. Researchers have obtained diverse derivatives with interesting properties.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Biological Activity: Explore its effects on biological systems.
Drug Targets: Identify molecular targets influenced by this compound.
Fine Chemicals: Used in specialty chemicals and materials.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are related pyrido[4,3-d]pyrimidines, this compound stands out due to its methyl substitution pattern. Similar compounds include 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines and 4-methyl-2-phenyl-5,6-dihydrobenzo[4’,5’]imidazo[2’,1’:6,1]pyrido[2,3-d]pyrimidine .
Properties
Molecular Formula |
C8H12N4O |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-amino-6-methyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H12N4O/c1-12-3-2-6-5(4-12)7(13)11-8(9)10-6/h2-4H2,1H3,(H3,9,10,11,13) |
InChI Key |
MAXFQSGEUNVUJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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